Ethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-1-benzothiophene-2-carboxylate
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Overview
Description
ETHYL 5-(3,5-DIMETHOXYBENZAMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of an ethyl ester group, a benzamido group with dimethoxy substitutions, and a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(3,5-DIMETHOXYBENZAMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,5-dimethoxybenzamide, which is then reacted with 1-benzothiophene-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(3,5-DIMETHOXYBENZAMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
ETHYL 5-(3,5-DIMETHOXYBENZAMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(3,5-DIMETHOXYBENZAMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 5-(3,5-DIMETHOXYBENZAMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:
6-Tosyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamide: Known for its antibacterial activity.
4-Hydroxy-3,5-Dimethoxybenzoic Acid: Used in organic synthesis and known for its unique chemical properties.
The uniqueness of ETHYL 5-(3,5-DIMETHOXYBENZAMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19NO5S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 5-[(3,5-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C20H19NO5S/c1-4-26-20(23)18-10-12-7-14(5-6-17(12)27-18)21-19(22)13-8-15(24-2)11-16(9-13)25-3/h5-11H,4H2,1-3H3,(H,21,22) |
InChI Key |
FKXBXKNDSSTDBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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